molecular formula C26H18ClN5O5 B12633997 C26H18ClN5O5

C26H18ClN5O5

Número de catálogo: B12633997
Peso molecular: 515.9 g/mol
Clave InChI: AEDWNBWLDXDEKE-HNTVYWHESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound with the molecular formula C26H18ClN5O5 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and potential applications. Understanding the properties and behavior of this compound is essential for its utilization in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C26H18ClN5O5 typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are used to modify the oxidation state of the compound.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Batch Processing: This method involves producing the compound in discrete batches, allowing for careful control of reaction conditions.

    Continuous Processing: This method involves the continuous flow of reactants through a reactor, allowing for large-scale production with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

C26H18ClN5O5: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

C26H18ClN5O5: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of C26H18ClN5O5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, affecting cellular signaling and function.

    Altering Gene Expression: Influencing the expression of specific genes, leading to changes in cellular behavior and function.

Comparación Con Compuestos Similares

C26H18ClN5O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C26H18ClN5O4: Differing by one oxygen atom, this compound may have different reactivity and applications.

    C26H18ClN5O6: Differing by one additional oxygen atom, this compound may have different chemical properties and biological activity.

The unique structure and properties of This compound make it a valuable compound for various scientific and industrial applications.

Propiedades

Fórmula molecular

C26H18ClN5O5

Peso molecular

515.9 g/mol

Nombre IUPAC

(11R,12S,16R)-N-(4-chlorophenyl)-14-(3-nitrophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide

InChI

InChI=1S/C26H18ClN5O5/c27-15-8-10-16(11-9-15)29-24(33)23-21-20(22-19-7-2-1-4-14(19)13-28-31(22)23)25(34)30(26(21)35)17-5-3-6-18(12-17)32(36)37/h1-13,20-23H,(H,29,33)/t20-,21+,22?,23-/m1/s1

Clave InChI

AEDWNBWLDXDEKE-HNTVYWHESA-N

SMILES isomérico

C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-]

SMILES canónico

C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.